Destruxin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Destruxin A (DA) is a cyclo-peptidic mycotoxin from the entomopathogenic fungus Metarhizium anisopliae . It has insecticidal, anti-viral, and antiproliferative activities . It’s a cyclic hexadepsipeptide produced by fungus causing paralysis and death in insects .

Synthesis Analysis

Destruxins are synthesized by a cluster of genes including non-ribosomal peptide synthetase . The total synthesis of destruxin E was achieved, and its absolute configuration was successfully determined to be (S) .

Molecular Structure Analysis

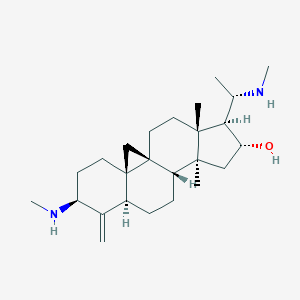

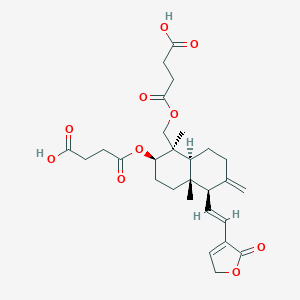

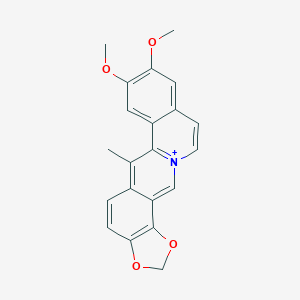

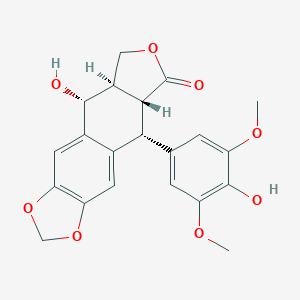

This compound is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N-methyl-alanine (MeAla), N-methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .

Chemical Reactions Analysis

The concentration of the substrate for macrolactonization was investigated to determine how best to reduce the amount of solvent; the reaction successfully proceeded at the concentration of 6 mM, leading to the macrolactone 10a without the formation of the problematic dimerized product .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 577.71 . It’s a solid substance that should be stored at -20°C, dry, and sealed .

科学研究应用

杀虫真菌毒素

DA 是一种从昆虫病原真菌绿僵菌属分离得到的环状六肽杀虫真菌毒素 . 它对多种昆虫具有很高的杀虫活性 . 例如,通过血腔注射对鳞翅目幼虫的 LD50 小于 0.1 μg/g,或通过口服或滴灌处理约为 50 mg/L .

对昆虫组织和细胞的损伤

DA 会破坏昆虫的许多组织和细胞,并影响免疫系统、肌肉系统和马氏管的功能 . 它会导致昆虫中免疫相关基因和蛋白质的异常表达 .

昆虫先天免疫抑制剂

DA 是一种昆虫先天免疫抑制剂。 它会导致昆虫中免疫相关基因和蛋白质的异常表达 . 例如,某些抗菌肽基因的表达受到抑制,而诸如酚氧化酶、丝氨酸蛋白酶及其抑制剂等基因的表达则被诱导 .

与昆虫蛋白质的相互作用

DA 与昆虫蛋白质相互作用。 在一项研究中,分离出了 149 种候选 DA 结合蛋白,并确定了 80 种候选蛋白与 DA 的相互作用 . 结合蛋白的功能多种多样,包括细胞骨架成分和细胞运动、蛋白质转录和翻译途径、泛素依赖性蛋白质代谢过程、核孔进出和内质网囊泡运输 .

潜在的杀虫剂

作用机制

Target of Action

Destruxin A (DA) is a cyclo-hexadepsipeptidic insecticidal mycotoxin isolated from the entomopathogenic fungi, Metarhizium spp . The primary targets of this compound are diverse and include cytoskeletal components, cell motility proteins, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . One of the most frequently occurring proteins identified by DARTS is Hemocytin, which exhibited the strongest interaction affinity with DA .

Mode of Action

This compound interacts with its targets in a multi-targeted approach, leading to cell death . It damages the cytoskeleton and multiple organelles, disrupts cell adhesion and motility . Some researches suggested that DA is a cation ionophore affecting insect cell ion homeostasis . The effects of ion homeostasis need larger da dosage (more than 100 mg/l), while lower dosage (less than 001 mg/L) has already altered the morphology of hemocytes and impaired their immune function .

Biochemical Pathways

This compound affects various biochemical pathways. The most associated fraction of proteins were clustered in endoplasmic reticulum-associated, RNA transfer, and amino acid tRNA synthase-associated pathways . It can cause abnormal expression of immune-related genes and proteins in insects. For example, the expression of some antimicrobial peptide genes is inhibited, while expression of genes such as phenoloxidase, serine proteases, and their inhibitors are induced .

Pharmacokinetics

It’s known that the compound has a high insecticidal activity against many insects, for example, the ld 50 to lepidopteran larvae is less than 01 μg/g by hemocoel injection or approximately 50 mg/L by oral or drip treatment .

Result of Action

The result of this compound’s action is the damage to many tissues and cells in insects and affects the functions of the immune system, the muscular system, and the Malpighian tubule . At low doses, the hemocytes are the most sensitive to DA with morphological changes apparent at 6 h after treatment . At higher doses, morphological changes were observed in muscle cells, fat body, and Malpighian tubules at 24 h after treatment .

安全和危害

未来方向

The mode of action of Destruxin A is still unknown and requires further investigation . More researches supported that DA is an insect innate immunosuppressant . This study could provide molecular evidence for the analysis of the insecticidal toxicology of DA and further improve the study of the pathogenic insect mechanism of Metarhizium .

生化分析

Biochemical Properties

Destruxin A interacts with a diverse range of biomolecules. In a study, 149 candidate this compound-binding proteins were isolated, and the interactions of 80 candidates with this compound were determined in vitro . These binding proteins included components involved in cytoskeletal and cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport .

Cellular Effects

This compound has been found to have a multi-targeted approach to cellular structures and multiple life processes, leading to cell death . Electron microscopy revealed that this compound damaged the cytoskeleton and multiple organelles, disrupted cell adhesion and motility .

Molecular Mechanism

It is known that this compound can induce the expression of four heat shock proteins (BmHSP70-3, BmHSP75, BmHSP83, and BmHSCP) in Bm12 cells but only binds to BmHSCP .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Destruxin A involves a multi-step process that includes the oxidation of an alcohol, the formation of a lactone ring, and the introduction of a pyrrole ring.", "Starting Materials": [ "L-tryptophan", "L-alanine", "L-serine", "Ethyl acetoacetate", "Acetic anhydride", "Sodium borohydride", "Sodium hydride", "Bromine", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "1. L-tryptophan is reacted with L-alanine and L-serine to form the amino acid precursor.", "2. The amino acid precursor is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the beta-ketoester intermediate.", "3. The beta-ketoester intermediate is then reduced with sodium borohydride to form the corresponding alcohol.", "4. The alcohol is then oxidized with sodium hydride and bromine to form the aldehyde.", "5. The aldehyde is then reacted with methanol to form the methyl acetal.", "6. The methyl acetal is then cyclized to form the lactone ring in the presence of a strong acid catalyst.", "7. The lactone ring is then opened with sodium hydroxide to form the carboxylic acid intermediate.", "8. The carboxylic acid intermediate is then reacted with a pyrrole derivative to form the final product, Destruxin A." ] } | |

| 6686-70-0 | |

分子式 |

C29H47N5O7 |

分子量 |

577.7 g/mol |

IUPAC 名称 |

(3S,10S,13S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20+,21-,23-,24-/m0/s1 |

InChI 键 |

XIYSEKITPHTMJT-UTJJDKHZSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC=C)C)C)C(C)C)C |

SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C |

规范 SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C |

Pictograms |

Irritant |

同义词 |

destruxin A destruxin DA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。